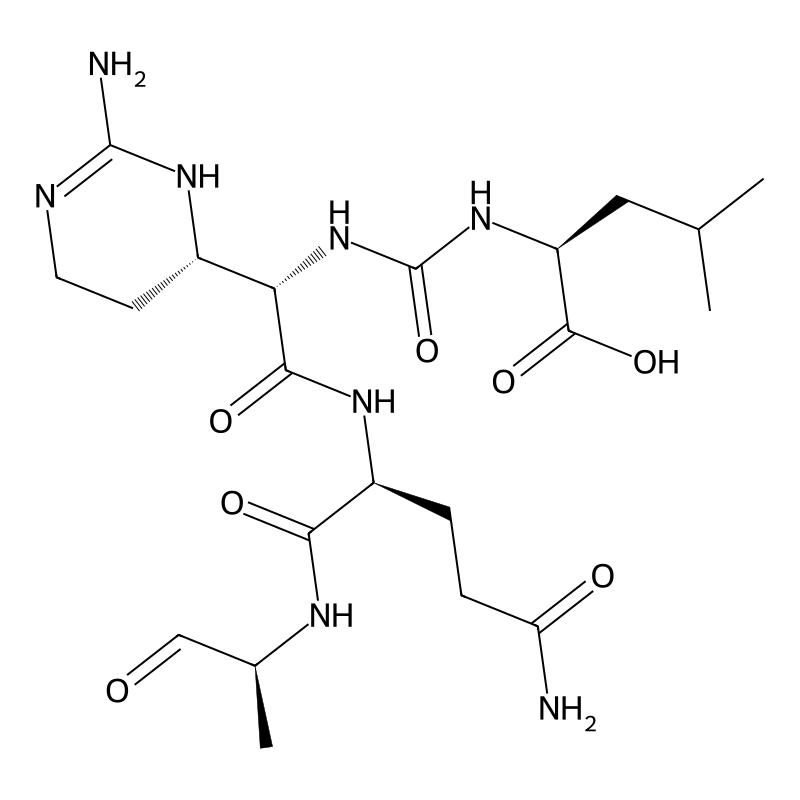

elastatinal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Elastatinal is a small-molecule inhibitor primarily known for its role as a selective and irreversible inhibitor of elastase-like serine proteases. Discovered in 1973 from the culture filtrate of Streptomyces griseoruber, elastatinal has garnered attention due to its unique chemical structure and biological activity. The compound is classified as an aldehyde and features a complex molecular structure that includes an unusual amino acid moiety, specifically [2-iminohexahydro-4(S)-pyrimidyl]-(S)-glycine, which contributes to its inhibitory properties against various peptidases, particularly pancreatic elastase and neutrophil elastase .

Elastatinal primarily undergoes inhibition reactions with elastase enzymes. The mechanism of action involves the formation of a covalent bond with the active site serine residue of elastase, leading to irreversible inhibition. This reaction is characterized by its selectivity towards elastase-like serine proteases, which are critical in various physiological processes, including inflammation and tissue remodeling.

Types of Reactions- Inhibition Reactions: Formation of a stable complex with elastase.

- Oxidation and Reduction: Involves reactions with its aldehyde group, using oxidizing agents like pyridinium chlorochromate.

- Common Reagents: N,N’-dicyclohexylcarbodiimide for peptide coupling; trifluoroacetic acid for deprotection.

Elastatinal exhibits significant biological activity through its inhibition of elastase, impacting several biochemical pathways. By inhibiting elastase, elastatinal affects protein degradation processes and has been shown to exhibit antiviral effects. Notably, it inhibits the generation of endostatin, a potent inhibitor of angiogenesis and tumor growth, by blocking the cleavage of collagen XVIII.

Cellular Effects- Inhibits myoblast proliferation and differentiation in muscle cells.

- Alters cellular responses in conditions like Duchenne muscular dystrophy by modulating elastase levels in inflammatory contexts .

Elastatinal can be synthesized through several methods:

- Chemical Synthesis:

- Formation of Tetrapeptide Backbone: Sequentially coupling amino acids using peptide coupling reagents.

- Introduction of Aldehyde Group: Achieved via oxidation reactions.

- Final Deprotection and Purification: Utilizes high-performance liquid chromatography for purification after deprotection steps.

- Microbial Fermentation:

- Industrial production often involves cultivating Actinomycetes species in nutrient-rich media under controlled conditions to produce elastatinal, followed by extraction and purification techniques.

Elastatinal's primary applications stem from its role as a protease inhibitor. It is utilized in research settings to study the mechanisms of proteolysis and inflammation. Additionally, it has potential therapeutic applications in conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and certain cancers .

Research indicates that elastatinal interacts specifically with elastase enzymes, forming stable complexes that inhibit their function. The compound's ability to irreversibly bind to these enzymes makes it a valuable tool for studying the role of proteases in various biological processes. Studies have shown that environmental factors such as temperature and pH can influence its stability and efficacy in biological systems .

Elastatinal shares similarities with other peptide aldehyde inhibitors but stands out due to its specific selectivity for elastase-like serine proteases. Here are some similar compounds:

| Compound Name | Chemical Class | Primary Target Enzyme | Unique Features |

|---|---|---|---|

| Leupeptin | Peptide aldehyde | Various serine proteases | Broad-spectrum inhibitor; derived from fungi |

| Chymostatin | Peptide aldehyde | Chymotrypsin | Selective for chymotrypsin; similar structure |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine protease inhibitor | Serine proteases | Irreversible inhibitor; non-peptide structure |

Elastatinal's unique structural components and its specific interaction with elastase make it particularly valuable in both research and potential therapeutic applications .